molecular formula C20H26N4O2 B2580584 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2188202-75-5

1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2580584
CAS RN: 2188202-75-5
M. Wt: 354.454
InChI Key: LRIKPUYIJZTNGD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole group, an azetidine group, and a piperidine group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Azetidine is a four-membered ring with one nitrogen atom, and piperidine is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The indole ring system is aromatic and planar, while the azetidine and piperidine rings may adopt various conformations depending on the substituents present .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, azetidine, and piperidine rings. The indole ring is electron-rich and can undergo electrophilic aromatic substitution reactions. The azetidine and piperidine rings can participate in various reactions involving the nitrogen atom, such as alkylation, acylation, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, indole-containing compounds are solid at room temperature and have relatively high melting points .

Scientific Research Applications

Anti-inflammatory Activity

Research on indolyl azetidinones, which share structural similarities with the compound , has shown promising anti-inflammatory properties. These compounds were synthesized through a series of reactions involving the condensation of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-(1H-indol-3-yl-methylene)-2-methyl-5oxo-1H-imidazol-1-yl] benzamides with aryl aldehydes. Their anti-inflammatory activity was tested, revealing significant potential compared to non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic potential of such structures in treating inflammation-related disorders (Kalsi, R., Shrimali, M., Bhalla, T., & Barthwal, J., 1990).

Antimicrobial and Antitubercular Activities

Compounds with structural features similar to 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant in vitro antimicrobial and antitubercular activities, suggesting the potential use of these compounds in developing new therapeutic agents against infectious diseases (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).

Antidepressant and Nootropic Agents

Further exploration into the applications of azetidinone compounds includes their potential as antidepressant and nootropic agents. Synthesis and pharmacological activity assessment of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown that certain compounds within this class exhibit notable antidepressant and nootropic activities, emphasizing the versatility of azetidinone-based structures in central nervous system (CNS) drug development (Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C., 2016).

Anti-HIV Activity

The search for effective anti-HIV agents has led to the discovery of piperidine-4-carboxamide CCR5 antagonists with highly potent activity against HIV-1. Incorporating various polar groups into the piperidine-4-carboxamide structure improved metabolic stability and resulted in compounds with excellent inhibitory activity against HIV-1 envelope-mediated membrane fusion. This research indicates the significant potential of piperidine-4-carboxamide derivatives in the development of new treatments for HIV-1 infection (Imamura, S., Ichikawa, T., Nishikawa, Y., Kanzaki, N., Takashima, K., Niwa, S., Iizawa, Y., Baba, M., & Sugihara, Y., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many indole-containing compounds, it could be interesting to explore its potential uses in medicinal chemistry .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

One study suggests that a similar compound inhibits the polymerization of tubulin in a manner consistent with colchicine . This suggests that 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide may interact with its targets to disrupt normal cellular processes.

Biochemical Pathways

The inhibition of tubulin polymerization suggests that it may affect pathways related to cell division and growth.

Result of Action

A similar compound was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase , suggesting that this compound may have similar effects.

properties

IUPAC Name

1-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-22-11-15(17-4-2-3-5-18(17)22)10-19(25)24-12-16(13-24)23-8-6-14(7-9-23)20(21)26/h2-5,11,14,16H,6-10,12-13H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIKPUYIJZTNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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